Ulodesine
Overview
Description
Ulodesine, also known as BCX4208, is a purine nucleoside phosphorylase (PNP) inhibitor. It was initially developed for the treatment of autoimmune and inflammatory disorders such as gout and psoriasis. recent research has shown its potential as an immune checkpoint inhibitor for the treatment of leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ulodesine is synthesized through a multi-step process involving the formation of a pyrrolopyrimidine core. The synthesis typically starts with the preparation of a pyrrole ring, which is then fused with a pyrimidine ring. The key steps include:
- Formation of the pyrrole ring.
- Fusion of the pyrrole ring with a pyrimidine ring to form the pyrrolopyrimidine core.
- Introduction of hydroxyl and hydroxymethyl groups to the pyrrolidine ring.
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the synthesis. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Ulodesine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrrolopyrimidine core.
Substitution: Substitution reactions can introduce different substituents to the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Ulodesine has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the purine salvage pathway and the role of purine nucleoside phosphorylase in cellular metabolism.
Biology: Investigated for its effects on T-cell activation and proliferation, making it a valuable compound for immunological studies.
Medicine: Explored as a potential treatment for leukemia, gout, and other autoimmune disorders. .
Industry: Utilized in the development of new therapeutic agents targeting purine nucleoside phosphorylase.
Mechanism of Action
Ulodesine exerts its effects by inhibiting the enzyme purine nucleoside phosphorylase (PNP). This inhibition leads to the accumulation of intracellular guanosine, which activates toll-like receptor 7 (TLR7) and stimulates the activation and proliferation of T-cells and germinal center B-cells. This immune activation can initiate a graft-versus-leukemia effect, making this compound a potential treatment for leukemia .
Comparison with Similar Compounds
Forodesine: Another PNP inhibitor with similar pharmacological properties.
Peldesine: A PNP inhibitor used in the treatment of T-cell leukemia.
DADMe-immucillin-G: A potent PNP inhibitor with a different chemical structure.
Comparison: Ulodesine is unique in its ability to activate the immune system and initiate a graft-versus-leukemia effect. Compared to Forodesine and Peldesine, this compound has shown better potency and selectivity in preclinical studies. DADMe-immucillin-G, while potent, has a different mechanism of action and is used for different therapeutic indications .
Properties
IUPAC Name |
7-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c17-5-8-3-16(4-9(8)18)2-7-1-13-11-10(7)14-6-15-12(11)19/h1,6,8-9,13,17-18H,2-5H2,(H,14,15,19)/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNHHLILYQEHKK-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CNC3=C2N=CNC3=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CNC3=C2N=CNC3=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203332 | |
Record name | Ulodesine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548486-59-5 | |
Record name | Ulodesine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548486595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ulodesine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12353 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ulodesine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ULODESINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG8L9460Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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